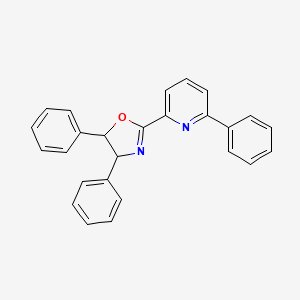
Guanosine 3'-O-Tetraisopropyldisiloxyanyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is primarily used in scientific research and has unique properties that make it valuable for various applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether typically involves the protection of the hydroxyl groups of guanosine. The process begins with the reaction of guanosine with tetraisopropyldisiloxane in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification methods to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to nucleoside analogs and their biological activities.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether involves its interaction with various molecular targets and pathways. It can modulate adenosine receptors, influencing signal transduction pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors involved in purine metabolism, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Guanosine: The parent nucleoside, involved in numerous biological processes.
Guanosine Monophosphate: A phosphorylated derivative with distinct biological functions.
Guanosine Diphosphate: Another phosphorylated form with roles in cellular metabolism.
Uniqueness
Guanosine 3’-O-Tetraisopropyldisiloxyanyl Ether is unique due to its specific ether protection, which enhances its stability and allows for targeted modifications. This makes it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C24H32O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18+,20+,22-,23?,24-/m0/s1 |
InChIキー |
XTZUNKVZLDGOEJ-IWTZENRLSA-N |
異性体SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
正規SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


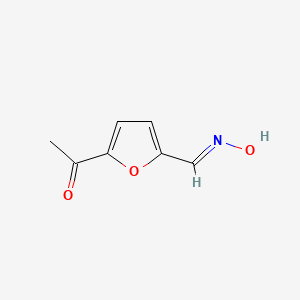
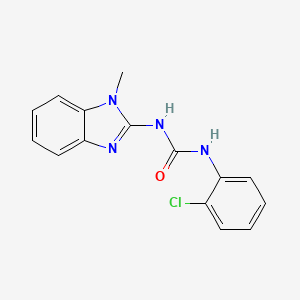
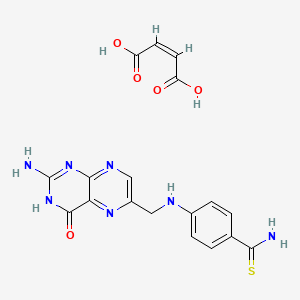
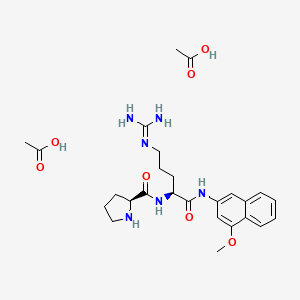
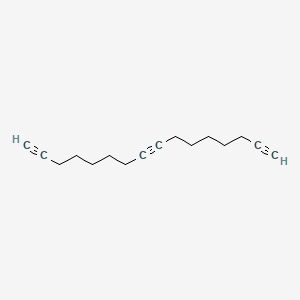
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
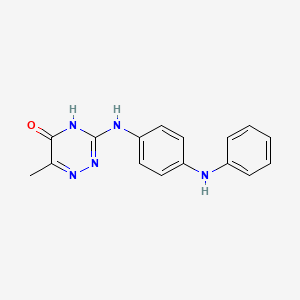

![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
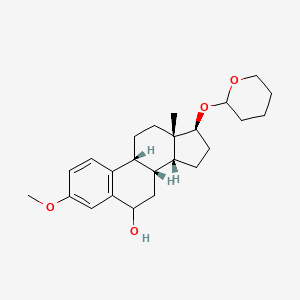
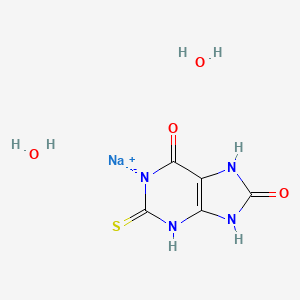
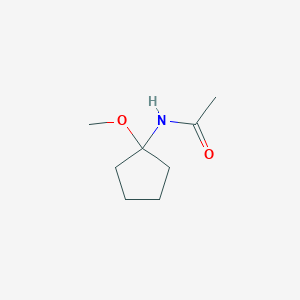
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
